Diarachidoyl phosphatidylcholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

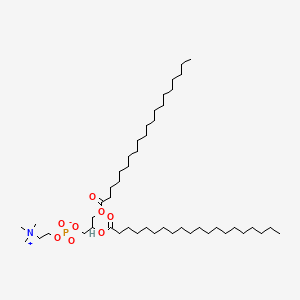

2D Structure

Properties

CAS No. |

71259-34-2 |

|---|---|

Molecular Formula |

C48H96NO8P |

Molecular Weight |

846.3 g/mol |

IUPAC Name |

2,3-di(icosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3 |

InChI Key |

YKIOPDIXYAUOFN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Conceptual Framework: A Technical Guide to Diarachidoyl Phosphatidylcholine (DAPC) Synthesis

An in-depth technical guide on the synthesis pathway of Diarachidoyl phosphatidylcholine (DAPC) is a significant undertaking that requires a comprehensive review of specialized scientific literature. At present, access to the full scope of paywalled research articles and specialized biochemical databases necessary to compile a complete and detailed guide with extensive quantitative data and specific experimental protocols is limited.

However, a foundational guide can be constructed based on established principles of lipid biochemistry. This document will provide a high-level overview of the likely synthesis pathways, present a conceptual framework for the required data and protocols, and include generalized diagrams as requested. This will serve as a starting point for researchers, who can then populate the specific details from their own literature searches.

Introduction

This compound (DAPC) is a specific molecular species of phosphatidylcholine (PC), a major class of phospholipids (B1166683) found in cellular membranes. DAPC is characterized by the presence of two arachidoyl (20:0) fatty acyl chains. The synthesis and metabolism of specific PC species like DAPC are of interest to researchers in cell biology, biochemistry, and drug development due to their roles in membrane structure and function, as well as their potential involvement in various physiological and pathological processes. This guide outlines the primary pathways involved in DAPC synthesis, methodologies for its study, and relevant cellular signaling.

1. DAPC Synthesis Pathways

The synthesis of DAPC in mammalian cells can occur through two primary pathways: the Kennedy pathway (also known as the CDP-choline pathway) and the Lands' cycle (or the acyl-CoA-dependent remodeling pathway).

1.1 The Kennedy Pathway (De Novo Synthesis)

The Kennedy pathway is the primary route for the de novo synthesis of phosphatidylcholine. This pathway involves the sequential enzymatic conversion of choline (B1196258) to PC. The incorporation of arachidoyl chains would depend on the availability of diarachidoylglycerol.

Diagram of the Kennedy Pathway for DAPC Synthesis

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC)

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC), a saturated phospholipid of significant interest in drug delivery, liposome (B1194612) technology, and cell membrane research. DAPC's structure, characterized by two long, saturated 20-carbon acyl chains (arachidic acid), imparts unique properties that are critical for the formulation of stable lipid bilayers and nanocarriers.[1][2][3]

Core Physicochemical Properties

The physicochemical characteristics of DAPC are fundamental to its behavior in both aqueous and non-aqueous environments, influencing its application in pharmaceutical formulations and biological studies. Below is a summary of its key properties.

Table 1: General and Computed Physicochemical Properties of DAPC

| Property | Value | Source |

| Chemical Name | 1,2-diarachidoyl-sn-glycero-3-phosphocholine | - |

| Synonyms | 1,2-DAPC, L-α-Diarachidonoyl lecithin | [4][5] |

| CAS Number | 61596-53-0 | [4][5] |

| Molecular Formula | C₄₈H₉₆NO₈P | [4][5] |

| Molecular Weight | 846.3 g/mol | [4][5] |

| Physical Form | Crystalline solid | [5] |

| Calculated logP | 17.8 | [4] |

| pKa (phosphate group) | ~0.8 (for phosphatidylcholines) | [1][6] |

Table 2: Experimentally Determined Solubility of DAPC

| Solvent | Solubility | Method | Source |

| Ethanol | 25 mg/mL | Experimental | [5] |

| Chloroform | Soluble | Experimental | - |

| Water | Sparingly soluble | Experimental | [7] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of DAPC are provided below. These protocols are based on established techniques for lipid analysis.

Determination of Phase Transition Temperature (Melting Point) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for characterizing the thermotropic phase behavior of lipids. It measures the heat flow associated with thermal transitions, such as the main phase transition (Tm) from a gel-like, ordered state to a liquid-crystalline, disordered state.[8][9]

Principle: The DSC instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. An endothermic peak is observed as the lipid absorbs heat during the phase transition.

Generalized Protocol:

-

Sample Preparation: A suspension of DAPC is prepared in the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1-5 mg/mL.

-

Encapsulation: A precise volume of the lipid dispersion is loaded into a hermetically sealed aluminum DSC pan. An empty pan is used as a reference.

-

DSC Instrument Setup: The sample and reference pans are placed in the DSC instrument.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected Tm.

-

Initiate a heating scan at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the expected Tm.[8]

-

-

Data Analysis: The resulting thermogram will display an endothermic peak. The temperature at the apex of this peak is identified as the main phase transition temperature (Tm).

Determination of Solubility

The solubility of DAPC in various solvents is a critical parameter for its handling, formulation, and application.

Principle: A saturated solution of the lipid is prepared, and the concentration of the dissolved lipid is quantified after separating the undissolved solute.

Generalized Protocol for Organic Solvents:

-

Sample Preparation: An excess amount of DAPC is added to a known volume of the organic solvent (e.g., ethanol, chloroform) in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is centrifuged to pellet the undissolved DAPC.

-

Quantification: A precise aliquot of the clear supernatant is carefully removed. The solvent is evaporated, and the lipid residue is reconstituted in a suitable solvent for analysis. The amount of dissolved DAPC is quantified using a suitable method, such as High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) or a colorimetric phospholipid assay.

-

Calculation: The solubility is expressed as the mass of DAPC per volume of solvent (e.g., mg/mL).

Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.

Principle: The partition coefficient (P) is the ratio of the equilibrium concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water). LogP is the base-10 logarithm of this ratio.

Generalized Protocol:

-

Phase Preparation: n-octanol is pre-saturated with water, and water (or a suitable buffer like PBS, pH 7.4) is pre-saturated with n-octanol by shaking them together for 24 hours, followed by phase separation.

-

Partitioning: A known amount of DAPC is dissolved in the pre-saturated n-octanol. An equal volume of pre-saturated water is added, and the mixture is shaken vigorously to allow for partitioning between the two phases.

-

Equilibration and Separation: The mixture is allowed to stand until the two phases are clearly separated.

-

Quantification: The concentration of DAPC in each phase is determined using a suitable analytical method.

-

Calculation: LogP is calculated as log₁₀([DAPC]octanol / [DAPC]water).

Role in Cellular Signaling

Saturated phosphatidylcholines like DAPC are fundamental components of cell membranes, contributing to the structural integrity and barrier function of the lipid bilayer.[10] While not direct signaling molecules themselves, they play a crucial indirect role in cellular signaling pathways.

-

Membrane Domain Formation: The long, saturated acyl chains of DAPC favor the formation of ordered membrane domains (lipid rafts) when combined with cholesterol.[11] These domains serve as platforms for the organization of signaling proteins and receptors, thereby influencing their activity.[11]

-

Precursor for Signaling Lipids: Phosphatidylcholines can be hydrolyzed by phospholipases to generate second messengers. For example, phospholipase D (PLD) cleaves phosphatidylcholine to produce phosphatidic acid (PA) and choline. PA is a signaling lipid involved in various cellular processes, including cell proliferation and membrane trafficking.

Applications in Research and Drug Development

The unique physicochemical properties of DAPC make it a valuable tool for researchers in the pharmaceutical and life sciences.

-

Liposome Formulation: Due to its high phase transition temperature and saturated acyl chains, DAPC is used to create stable, rigid liposomes with low permeability.[1] These liposomes are excellent candidates for the controlled release of encapsulated drugs.

-

Model Membranes: DAPC is utilized in the creation of artificial membranes to study lipid-protein interactions, membrane fluidity, and the formation of lipid domains.[1]

-

Nanocarrier Development: As a component of lipid-based nanoparticles, DAPC contributes to the stability and biocompatibility of these drug delivery systems.[1]

This guide provides a foundational understanding of the physicochemical properties of DAPC. For specific applications, further experimental validation is always recommended.

References

- 1. The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for PC(20:0/14:1(9Z)) (HMDB0008263) [hmdb.ca]

- 3. Phosphatidylcholine 20:0-20:4 | C48H88NO8P | CID 134746929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The intrinsic pKa values for phosphatidylserine and phosphatidylethanolamine in phosphatidylcholine host bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2-Distearoyl-sn-glycero-3-phosphocholine | 816-94-4 [chemicalbook.com]

- 6. The intrinsic pKa values for phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine in monolayers deposited on mercury electrodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | The Crucial Roles of Phospholipids in Aging and Lifespan Regulation [frontiersin.org]

- 11. Interplay of Unsaturated Phospholipids and Cholesterol in Membranes: Effect of the Double-Bond Position - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Saturated Phospholipid: A Technical Chronicle of Diarachidoyl Phosphatidylcholine

A deep dive into the discovery, synthesis, and foundational role of Diarachidoyl Phosphatidylcholine (DAPC) in membrane science, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound (DAPC), a disaturated phospholipid with two 20-carbon arachidic acid chains, holds a significant place in the annals of lipid research. While its name might not be as commonplace as its shorter-chain homologues, dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), the story of its emergence is intrinsically linked to the pioneering era of phospholipid synthesis and the burgeoning field of membrane biophysics. This technical guide illuminates the discovery and historical context of DAPC, providing a comprehensive overview of the key scientific milestones, experimental methodologies, and its enduring relevance in modern research.

Historical Context: The Dawn of Phospholipid Synthesis

The mid-20th century marked a transformative period in lipid chemistry. Following the initial isolation and characterization of lecithin (B1663433) (phosphatidylcholine) from egg yolk by Theodore Nicolas Gobley in 1847, the subsequent century saw a gradual unraveling of its complex structure. However, it was the groundbreaking work on the chemical synthesis of phospholipids (B1166683) that truly empowered researchers to dissect the intricate relationship between lipid structure and membrane function.

Pioneers like Erich Baer and his colleagues laid the foundational groundwork for the stereospecific synthesis of glycerophospholipids. Their meticulous work in the 1940s and 1950s established robust methods for preparing optically active glycerophosphates, the essential backbone for creating defined phospholipid species. Concurrently, the research group of Laurens L.M. van Deenen and Gerard H. de Haas in the Netherlands was making significant strides in the synthesis and enzymatic characterization of a wide array of phospholipids. Their 1964 review, "The Synthesis of Phosphoglycerides and Some Biochemical Applications," stands as a testament to the remarkable progress in the field and serves as a crucial reference for the synthesis of various saturated phosphatidylcholines[1][2]. While a singular "discovery" paper for DAPC is not readily apparent, its first synthesis would have been a logical extension of the systematic studies on homologous series of saturated phosphatidylcholines conducted during this era. The development of synthetic routes for phosphatidylcholines with varying fatty acid chain lengths was a key objective for understanding the physical properties of biological membranes.

Physicochemical Properties of this compound

The ability to synthesize pure, well-defined phospholipids like DAPC enabled the systematic investigation of their physical properties. This data was instrumental in developing our modern understanding of lipid bilayer mechanics, phase behavior, and the influence of acyl chain length on membrane characteristics.

| Property | Value | Reference |

| Molecular Formula | C48H96NO8P | [3] |

| Molecular Weight | 846.25 g/mol | [3] |

| Physical State | Crystalline solid | [4] |

| Main Phase Transition Temperature (Tm) | 65.5 - 67.5 °C | |

| CAS Number | 61596-53-0 | [3] |

Early Synthetic Methodologies: A Generalized Protocol

The seminal work of the mid-20th century established several key methodologies for the synthesis of disaturated phosphatidylcholines. A common and effective approach involved the acylation of sn-glycero-3-phosphocholine (GPC), which could be readily obtained from the deacylation of naturally abundant phosphatidylcholines like egg lecithin.

Experimental Protocol: Acylation of sn-Glycero-3-phosphocholine

This protocol represents a generalized procedure based on the methods developed by leading researchers of the era for the synthesis of saturated phosphatidylcholines.

Materials:

-

sn-Glycero-3-phosphocholine (GPC)

-

Arachidic acid anhydride (B1165640)

-

4-(Dimethylamino)pyridine (DMAP) or 4-pyrrolidinopyridine

-

Anhydrous solvent (e.g., chloroform, dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere, dissolve sn-glycero-3-phosphocholine in the chosen anhydrous solvent.

-

Addition of Acylating Agent: Add a molar excess of arachidic acid anhydride to the reaction mixture. The anhydride can be prepared from arachidic acid using a suitable dehydrating agent.

-

Catalysis: Introduce a catalytic amount of 4-(dimethylamino)pyridine or a similar acylation catalyst.

-

Reaction: Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) for several hours to days, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel or alumina (B75360) to yield pure this compound.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical steps involved in the synthesis of DAPC based on the historical methodologies.

Caption: Logical workflow for the synthesis of DAPC.

Signaling Pathways and Biological Relevance

While DAPC itself is not a primary signaling molecule, its incorporation into cell membranes can significantly influence their physical properties, thereby indirectly affecting signaling processes. The rigidity and thickness of membranes composed of long-chain saturated phospholipids like DAPC can modulate the activity of membrane-bound enzymes and receptors.

The general pathway for phosphatidylcholine biosynthesis, often referred to as the Kennedy pathway, is the primary route for the de novo synthesis of PCs in eukaryotes.

Caption: The Kennedy pathway for PC biosynthesis.

Conclusion

The story of this compound is a reflection of the broader advancements in lipid science during the 20th century. Its synthesis, born out of a systematic exploration of phospholipid properties, provided researchers with a crucial tool to probe the intricacies of membrane structure and function. While the initial discovery may not be attributable to a single eureka moment, the collective efforts of pioneers like Baer, van Deenen, and de Haas paved the way for its creation and subsequent use in biophysical studies. Today, DAPC continues to be a valuable component in the construction of model membranes and liposomal drug delivery systems, a testament to the enduring legacy of this foundational era of lipid research.

References

An In-depth Technical Guide to 1,2-Diarachidoyl-sn-glycero-3-phosphocholine (DAPC) Lipid Bilayer Dynamics and Molecular Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties, molecular dynamics, and experimental considerations for studying 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC) lipid bilayers. DAPC, a saturated phospholipid with two 20-carbon acyl chains, is a valuable tool in membrane research and drug delivery due to its propensity to form stable, ordered bilayer structures.

Core Biophysical Properties of DAPC Bilayers

DAPC is characterized by its long, saturated arachidic acid (20:0) chains, which impart a high phase transition temperature (Tm). This property dictates that at physiological temperatures, DAPC bilayers exist in a highly ordered gel phase, offering a rigid and stable membrane model system.

Quantitative Data Summary

The following tables summarize key quantitative parameters of DAPC-containing lipid bilayers derived from experimental and computational studies.

| Parameter | Value | Experimental Method/Simulation |

| Bilayer Thickness | ||

| DAPC/DLPC (1:1) Single Bilayer | 6.14 ± 0.11 nm | Atomic Force Microscopy (AFM)[1][2] |

| DAPC/DLPC (1:1) Double Bilayer | 13.27 ± 0.17 nm | Atomic Force Microscopy (AFM)[1][2] |

| DAPC/DLPC (1:1) Triple Bilayer | 20.54 ± 0.46 nm | Atomic Force Microscopy (AFM)[1][2] |

| Hydrophobic Thickness Difference (DAPC vs. DLPC) | 0.88 nm (calculated) | Atomic Force Microscopy (AFM)[1][2] |

| Acyl Chain Order | ||

| SCD (with 10 mol% cholesterol) | 0.287 | 2H Nuclear Magnetic Resonance (NMR)[3] |

DAPC Bilayer Dynamics: Insights from Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of DAPC bilayers. These simulations are crucial for understanding lipid packing, membrane fluidity, and the influence of other molecules.

A key aspect revealed by simulations is the role of DAPC in the formation of lipid rafts, which are ordered membrane microdomains. Coarse-grained simulations of ternary mixtures containing a saturated lipid (like DPPC or DAPC), an unsaturated lipid, and cholesterol have shown that the enthalpic mismatch between the saturated and unsaturated lipids is a primary driver for phase separation and raft formation[4]. The rigid and planar structure of cholesterol promotes significant van der Waals interactions with the saturated lipid chains of DAPC, further stabilizing these ordered domains[4].

dot

Molecular Interactions of DAPC

The long, saturated acyl chains of DAPC influence its interactions with other membrane components, such as cholesterol and embedded proteins.

Interactions with Cholesterol

Experimental studies using 2H NMR have shown that the presence of cholesterol significantly orders the acyl chains of DAPC[3]. In DAPC bilayers containing 10 mol% cholesterol, the quadrupolar splitting (Δνr) is 36.2 kHz, corresponding to a tilt angle of the cholesterol molecule of 22° relative to the bilayer normal[3]. This indicates a more tilted orientation of cholesterol compared to its orientation in bilayers of lipids with shorter saturated chains, a consequence of the hydrophobic mismatch between the long DAPC chains and cholesterol.

Interactions with Membrane Proteins

While specific studies on the direct interaction of DAPC with a wide range of membrane proteins are limited, insights can be drawn from studies with similar long-chain saturated lipids and general principles of lipid-protein interactions. The rigid and ordered nature of DAPC bilayers can influence the conformational stability and function of transmembrane proteins.

For instance, studies with the antibiotic peptide gramicidin (B1672133) A have shown that hydrophobic mismatch between the peptide and the surrounding lipids affects the peptide's structure and dynamics, as well as the properties of the lipid bilayer itself[5]. The long acyl chains of DAPC would create a significant hydrophobic mismatch with many transmembrane proteins, potentially leading to local thinning or thickening of the membrane and altered protein function.

Simulations of rhodopsin, a G protein-coupled receptor, have demonstrated that polyunsaturated lipids can have specific, ligand-like interactions with the protein surface[6][7][8]. While DAPC is saturated, its distinct physical properties would similarly lead to specific packing and dynamic interactions at the protein-lipid interface, influencing protein conformation and activity.

DAPC and its Distinction from Arachidonic Acid Signaling

It is crucial to distinguish between the saturated arachidic acid (20:0) found in DAPC and the polyunsaturated arachidonic acid (AA) (20:4, n-6) that is a key precursor in major signaling pathways.

Arachidonic acid is typically released from membrane phospholipids (B1166683) by the action of phospholipase A2 and is subsequently metabolized by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes to produce a variety of signaling molecules called eicosanoids (prostaglandins, leukotrienes, etc.)[9]. These molecules are pivotal in inflammation and immune responses.

DAPC, containing two saturated arachidic acid chains, does not serve as a direct source of arachidonic acid for these signaling cascades[10][11]. Its role in cellular signaling is more indirect, primarily through its contribution to the formation of lipid rafts[12]. These specialized membrane microdomains act as platforms for concentrating signaling proteins and receptors, thereby facilitating efficient signal transduction[12].

dot

Experimental Protocols for Studying DAPC Bilayers

The high phase transition temperature of DAPC necessitates modifications to standard protocols for preparing and characterizing lipid bilayers.

Preparation of DAPC-containing Liposomes

This protocol is adapted from methods used for other high-Tm lipids like DSPC.

-

Lipid Film Hydration:

-

Dissolve DAPC and any other lipids in chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film. The water bath temperature should be kept above the Tm of DAPC (e.g., ~65-70°C).

-

Dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration:

-

Add the desired aqueous buffer (pre-heated to above the Tm of DAPC) to the dried lipid film.

-

Vortex the flask vigorously to hydrate (B1144303) the lipid film, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles of a defined size, extrude the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm).

-

The extruder and syringe should be pre-heated and maintained at a temperature above the Tm of DAPC throughout the extrusion process.

-

Atomic Force Microscopy (AFM) Imaging of DAPC Bilayers

AFM can be used to visualize the topography of DAPC-containing supported lipid bilayers (SLBs).

-

SLB Formation:

-

Prepare DAPC-containing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) as described above.

-

Deposit the vesicle solution onto a freshly cleaved mica substrate.

-

Incubate at a temperature above the Tm of DAPC (e.g., 65-70°C) to facilitate vesicle fusion and formation of a continuous bilayer[13][14].

-

After incubation, gently rinse the surface with buffer to remove unfused vesicles.

-

-

AFM Imaging:

-

Image the SLB in buffer using tapping mode AFM.

-

The imaging temperature can be varied to study the phase behavior of the DAPC bilayer. Due to its high Tm, DAPC bilayers will appear as rigid, gel-phase domains at room temperature.

-

Force spectroscopy can be performed to measure the mechanical properties of the bilayer, such as its breakthrough force.

-

dot

Solid-State NMR Spectroscopy of DAPC Bilayers

Solid-state NMR is a powerful technique to probe the structure and dynamics of lipid bilayers at an atomic level.

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) of DAPC as described in the liposome (B1194612) preparation protocol. For studies of acyl chain order, deuterated DAPC can be used.

-

Hydrate the lipid sample to the desired water content.

-

Pack the hydrated lipid dispersion into an NMR rotor.

-

-

NMR Experiments:

-

31P NMR: Can be used to determine the phase of the lipid assembly (e.g., lamellar, hexagonal). For a bilayer, a characteristic powder pattern with a high-field shoulder and a low-field peak is expected.

-

2H NMR: For deuterated DAPC, 2H NMR can be used to measure the quadrupolar splittings of the C-D bonds along the acyl chains. These splittings are directly related to the acyl chain order parameter (SCD), providing a measure of the conformational order of the lipid tails.

-

13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR: Provides high-resolution spectra of the carbon backbone, allowing for the investigation of conformational changes in the lipid molecules upon interaction with other molecules like cholesterol or proteins[15].

-

Fluorescence Spectroscopy of DAPC Vesicles

Fluorescence techniques can be employed to study the fluidity and microenvironment of DAPC bilayers.

-

Probe Incorporation:

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or Laurdan, into the DAPC liposomes during their preparation. The probe is typically co-dissolved with the lipids in the organic solvent.

-

-

Fluorescence Anisotropy:

-

Measure the steady-state fluorescence anisotropy of the incorporated probe as a function of temperature.

-

A sharp decrease in anisotropy will be observed at the phase transition temperature (Tm) as the bilayer transitions from the ordered gel phase to the more fluid liquid-crystalline phase. This allows for the precise determination of the Tm of the DAPC bilayer and how it is affected by the presence of other molecules[16].

-

-

Fluorescence Quenching:

-

To study membrane permeability, a water-soluble fluorophore and a quencher can be encapsulated within the DAPC liposomes.

-

The leakage of the contents from the liposomes, which can be induced by peptides or other membrane-disrupting agents, will lead to a change in the fluorescence signal (dequenching) as the fluorophore and quencher are diluted in the external medium.

-

Conclusion

1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a key phospholipid for researchers studying membrane structure and function, particularly in the context of ordered membrane domains. Its long, saturated acyl chains create stable, rigid bilayers that serve as an excellent model for lipid rafts and for investigating the effects of the lipid environment on membrane proteins. A clear understanding of its distinct biophysical properties, as well as the appropriate experimental methodologies, is essential for leveraging DAPC in advanced membrane research and for the rational design of lipid-based drug delivery systems. The clear distinction between the saturated arachidic acid in DAPC and the signaling roles of unsaturated arachidonic acid is a critical consideration for researchers in the field.

References

- 1. Evidence for the formation of symmetric and asymmetric DLPC-DAPC lipid bilayer domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Lipid bilayer thickness determines cholesterol's location in model membranes - Soft Matter (RSC Publishing) DOI:10.1039/C6SM01777K [pubs.rsc.org]

- 4. Key Molecular Requirements for Raft Formation in Lipid/Cholesterol Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Hydrophobic Mismatch on Structures and Dynamics of Gramicidin A and Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. membrane.urmc.rochester.edu [membrane.urmc.rochester.edu]

- 7. A role for direct interactions in the modulation of rhodopsin by omega-3 polyunsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lipids Alter Rhodopsin Function via Ligand-like and Solvent-like Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. differencebetween.com [differencebetween.com]

- 11. pediaa.com [pediaa.com]

- 12. benchchem.com [benchchem.com]

- 13. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]

- 14. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Probing lipid-cholesterol interactions in DOPC/eSM/Chol and DOPC/DPPC/Chol model lipid rafts with DSC and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jasco-global.com [jasco-global.com]

Self-Assembly of Diarachidoyl Phosphatidylcholine in Aqueous Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the self-assembly of 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) (DAPC) in aqueous solutions. DAPC is a saturated phospholipid characterized by its long 20-carbon acyl chains, which significantly influences its physicochemical properties and self-assembly behavior.[1] This document details the fundamental principles of DAPC self-assembly, methods for the preparation and characterization of DAPC-based nanostructures such as liposomes, and presents key quantitative data for researchers in materials science and drug delivery.

Physicochemical Properties of Diarachidoyl Phosphatidylcholine (DAPC)

The self-assembly of DAPC is primarily governed by its molecular structure, particularly its long, saturated acyl chains. These chains lead to strong van der Waals interactions, resulting in a high main phase transition temperature (Tm), which is a critical parameter in the formation of stable vesicles. Below this temperature, the lipid bilayers exist in a rigid, well-ordered gel state (Lβ'), while above it, they transition to a more fluid, liquid-crystalline state (Lα).[2][3]

Table 1: Physicochemical Properties of DAPC and Other Saturated Phosphatidylcholines

| Phospholipid | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | ~24 °C |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | ~41 °C[4] |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | ~55 °C[2][5] |

| 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | DAPC | 20:0/20:0 | ~65-85 °C * |

Note: The hydration temperature for DAPC to form multilamellar vesicles is reported to be approximately 85°C, which is about ten degrees above its gel-to-liquid-crystalline phase transition temperature.[6] This suggests a Tm in the vicinity of 75°C. Other sources may provide slightly different values based on experimental conditions.

Self-Assembly into Vesicular Structures

In aqueous environments, DAPC molecules spontaneously assemble into bilayer structures to minimize the unfavorable interactions between their hydrophobic tails and water. These bilayers can close upon themselves to form vesicles, which are spherical structures enclosing an aqueous core. The most common forms are multilamellar vesicles (MLVs) and unilamellar vesicles (UVs). Due to the high Tm of DAPC, the formation of these vesicles requires processing at elevated temperatures.

The following diagram illustrates the general workflow for preparing and characterizing DAPC vesicles.

Caption: Workflow for DAPC vesicle preparation and characterization.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline standard protocols for the preparation and characterization of DAPC vesicles.

Preparation of DAPC Vesicles by Thin-Film Hydration and Extrusion

This is a widely used method to produce unilamellar vesicles with a controlled size distribution.[3][4]

Protocol:

-

Lipid Film Formation:

-

Dissolve a known quantity of DAPC and any other lipid components (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface. The water bath temperature should be kept above the Tm of all lipid components.

-

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the dry lipid film with an aqueous buffer (e.g., 150 mM NaCl, 20 mM HEPES, pH 7.4).[6]

-

The hydration temperature must be maintained approximately 10°C above the Tm of DAPC (e.g., at 85°C).[6]

-

Vortex the flask vigorously to detach the lipid film from the glass wall, resulting in a suspension of multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble a mini-extruder with two stacked polycarbonate filters of a defined pore size (e.g., 100 nm).

-

Heat the extruder to a temperature above the Tm of DAPC (e.g., 85°C).[6]

-

Load the MLV suspension into one of the gas-tight syringes and pass it through the filters to the other syringe.

-

Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of large unilamellar vesicles (LUVs).

-

Characterization of DAPC Vesicles

DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[3][7]

Protocol:

-

Sample Preparation: Dilute the DAPC vesicle suspension with the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.

-

Instrument Setup: Use a Zetasizer or similar instrument. Set the measurement temperature, typically at 25°C.

-

Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.

-

Data Analysis: The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius of the vesicles and the PDI, which indicates the breadth of the size distribution.

TEM provides direct visualization of the vesicles, offering information on their size, shape, and lamellarity.[8][9]

Protocol:

-

Grid Preparation: Place a drop of the vesicle suspension onto a carbon-coated copper grid for a few minutes.

-

Negative Staining: Remove the excess sample with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid for a short period.

-

Drying: Remove the excess stain and allow the grid to air dry completely.

-

Imaging: Observe the prepared grid under a transmission electron microscope. The electron-dense stain will surround the vesicles, allowing their morphology to be visualized.

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in the lipid bilayer.[10][11]

Protocol:

-

Sample Preparation: Place a precise amount of the concentrated DAPC vesicle suspension into an aluminum DSC pan. Seal the pan hermetically. Prepare a reference pan with the same amount of buffer.

-

Instrument Setup: Place the sample and reference pans into the DSC instrument.

-

Thermal Scan: Heat the sample at a constant rate (e.g., 1-5°C/min) over a temperature range that encompasses the expected phase transition of DAPC.

-

Data Analysis: The resulting thermogram will show an endothermic peak at the main phase transition temperature (Tm), where the lipid bilayer transitions from the gel to the liquid-crystalline phase.

Applications in Drug Delivery

The rigid and ordered nature of DAPC bilayers at physiological temperatures, due to its high Tm, makes it a promising component for creating stable liposomal drug delivery systems.[3] These stable membranes can minimize premature drug leakage, potentially leading to longer circulation times and improved therapeutic outcomes. The principles and protocols outlined in this guide provide a foundational understanding for the rational design and characterization of DAPC-based nanocarriers for various therapeutic applications.[12]

The following diagram illustrates the logical relationship between DAPC's properties and its application in drug delivery.

Caption: Relationship between DAPC properties and drug delivery advantages.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barotropic phase transitions of dioleoylphosphatidylcholine and stearoyl-oleoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. liposomes.ca [liposomes.ca]

- 7. news-medical.net [news-medical.net]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of nanoparticle systems in drug delivery technology - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Thermal Behavior of Diarachidoyl Phosphatidylcholine: A Technical Guide

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of lipids is paramount for the rational design of lipid-based drug delivery systems and for elucidating the biophysics of cell membranes. This in-depth technical guide focuses on the phase transition temperature of diarachidoyl phosphatidylcholine (DAPC), a saturated phospholipid with 20-carbon acyl chains (20:0).

The main phase transition temperature (Tm), the point at which a lipid bilayer transitions from a rigid gel phase to a fluid liquid-crystalline phase, is a critical parameter influencing membrane fluidity, permeability, and the stability of liposomal formulations. For this compound (DAPC), this transition occurs at 66°C .[1] This high Tm is a direct consequence of the long, saturated arachidic acid chains, which allow for strong van der Waals interactions and tight packing of the lipid molecules in the gel phase.

Quantitative Analysis of Phosphatidylcholine Phase Transitions

| Lipid Name | Abbreviation | Acyl Chain Composition | Main Phase Transition Temperature (Tm) in °C |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | DLPC | 12:0 | -2 |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0 | 24 |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0 | 41 |

| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0 | 55 |

| 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | DAPC | 20:0 | 66 |

| 1,2-Dihenicosanoyl-sn-glycero-3-phosphocholine | 21:0 | 71 | |

| 1,2-Dibehenoyl-sn-glycero-3-phosphocholine | DBPC | 22:0 | 75 |

| 1,2-Tricosanoyl-sn-glycero-3-phosphocholine | 23:0 | 79.5 | |

| 1,2-Lignoceroyl-sn-glycero-3-phosphocholine | DLPC | 24:0 | 80.3 |

Data sourced from Avanti Polar Lipids.[1]

Experimental Determination of Phase Transition Temperature

Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the phase transition temperature and enthalpy of lipids.[2][3] This thermoanalytical method measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. During a phase transition, there is an absorption of heat (an endothermic event), which is detected by the instrument as a peak in the thermogram. The temperature at the peak maximum is the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH).

Detailed Experimental Protocol:

1. Preparation of Multilamellar Vesicles (MLVs) by Thin-Film Hydration:

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[4][5][6]

-

Lipid Film Formation:

-

Dissolve a known quantity of DAPC in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner surface of the flask.

-

To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2-4 hours.[6]

-

-

Hydration:

-

Add the desired aqueous buffer to the flask containing the dry lipid film. The buffer should be pre-heated to a temperature above the Tm of DAPC (i.e., >66°C) to facilitate hydration.[5][7]

-

Agitate the flask, for instance by vortexing, to disperse the lipid film in the buffer. This process leads to the spontaneous formation of multilamellar vesicles (MLVs).[7] The hydration process should be allowed to proceed for 30-60 minutes above the Tm.[7]

-

2. Differential Scanning Calorimetry (DSC) Analysis:

-

Sample Preparation:

-

Carefully transfer a known amount of the MLV suspension into a DSC sample pan.

-

Prepare a reference pan containing the same buffer used for hydration.

-

-

Instrument Setup and Measurement:

-

Place the sample and reference pans into the DSC instrument.

-

Equilibrate the system at a starting temperature well below the expected Tm (e.g., 40°C).

-

Initiate a heating scan at a controlled rate (e.g., 1-2°C/minute) to a final temperature well above the Tm (e.g., 80°C).

-

It is often recommended to perform an initial heating and cooling cycle to ensure the sample is in a stable state, with the second heating scan being used for data analysis.[8]

-

-

Data Analysis:

-

The resulting thermogram will display an endothermic peak.

-

The temperature at the apex of this peak is identified as the main phase transition temperature (Tm).[8]

-

The area under the peak is integrated to determine the enthalpy of the phase transition (ΔH).

-

Visualizing Experimental and Conceptual Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

References

- 1. Differential Scanning Calorimetry in liposome and lipid nanoparticles development | Malvern Panalytical [malvernpanalytical.com]

- 2. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]

- 5. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]

- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]

molecular structure and conformation of DAPC

An In-depth Technical Guide on the Molecular Structure and Conformation of DAPC

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a term that can refer to both the phospholipid 1,2-diacyl-sn-glycero-3-phosphocholine and the Dystrophin-Associated Protein Complex . Given the context of molecular structure and conformation relevant to drug development, this guide will primarily focus on the phospholipid class, with a specific emphasis on 1,2-Diarachidoyl-sn-glycero-3-phosphocholine as a representative molecule. A concise summary of the Dystrophin-Associated Protein Complex is also provided to address the ambiguity of the acronym. This document delves into the structural details, conformational dynamics, and experimental methodologies used to characterize these molecules, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Introduction: The Ambiguity of "DAPC"

The acronym "DAPC" can refer to two distinct molecular entities in biomedical research:

-

1,2-diacyl-sn-glycero-3-phosphocholine (DAPC): A class of phospholipids (B1166683) that are fundamental components of cell membranes and are widely used in drug delivery systems, such as liposomes.[1][2][3] The specific acyl chains can vary, leading to different physical and chemical properties. A notable example is 1,2-Diarachidoyl-sn-glycero-3-phosphocholine, which contains two saturated 20-carbon arachidic acid chains.[1]

-

Dystrophin-Associated Protein Complex (DAPC): A large, multi-protein complex that connects the cytoskeleton of a muscle fiber to the surrounding extracellular matrix.[4][5] Its primary role is to maintain the structural integrity of muscle cells.[6][7]

This guide will focus on the phospholipid DAPC due to its direct relevance to molecular-level structural and conformational analysis in drug formulation and membrane studies.

Molecular Structure of 1,2-Diarachidoyl-sn-glycero-3-phosphocholine

1,2-Diarachidoyl-sn-glycero-3-phosphocholine is a phospholipid with the chemical formula C48H96NO8P.[1][8] Its molecular weight is approximately 846.3 g/mol .[1] The structure consists of a glycerol (B35011) backbone, two arachidic acid chains esterified at the sn-1 and sn-2 positions, and a phosphocholine (B91661) head group at the sn-3 position.[1]

Key Structural Features

-

Glycerol Backbone: A three-carbon molecule that forms the central scaffold of the lipid.

-

Acyl Chains: Two long, saturated hydrocarbon chains (20 carbons each) that are nonpolar and hydrophobic.[1]

-

Phosphocholine Head Group: A polar, hydrophilic group composed of a phosphate (B84403) group and a choline (B1196258) molecule. This group is zwitterionic, containing both a negative charge on the phosphate and a positive charge on the quaternary amine of choline.

Quantitative Structural Data

| Bond Type | Atom 1 | Atom 2 | Typical Bond Length (Å) |

| Carbonyl | C | O | ~1.23 |

| Ester C-O | C | O | ~1.34 |

| Ester O-C | O | C | ~1.45 |

| C-C (acyl chain) | C | C | ~1.54 |

| C-H (acyl chain) | C | H | ~1.09 |

| P-O (phosphate) | P | O | ~1.60 |

| P=O (phosphate) | P | O | ~1.48 |

| C-N (choline) | C | N | ~1.50 |

| Angle Type | Atom 1 | Atom 2 | Atom 3 | Typical Bond Angle (°) |

| Ester | O | C | O | ~123 |

| Ester | C | O | C | ~117 |

| Acyl Chain | C | C | C | ~109.5 |

| Phosphate | O | P | O | ~109.5 |

Conformation of DAPC

The conformation of DAPC is highly dependent on its environment, particularly whether it is in solution or part of a lipid bilayer. The rotational freedom around the various single bonds in the glycerol backbone, acyl chains, and head group allows for a multitude of possible conformations.

Acyl Chain Conformation

In the crystalline or gel state, the saturated acyl chains of DAPC are typically in an all-trans conformation, which allows for tight packing of the lipid molecules. In the liquid-crystalline state, which is more physiologically relevant, the acyl chains exhibit greater conformational freedom, with the introduction of gauche conformations leading to a more disordered and fluid membrane.

Head Group Conformation

The conformation of the phosphocholine head group is critical for its interactions with water, ions, and other molecules. The orientation of the P-N vector (from the phosphorus atom to the nitrogen atom of choline) relative to the bilayer normal is a key parameter. In hydrated lipid bilayers, this vector is typically oriented nearly parallel to the plane of the membrane.

Conformational Dynamics in Lipid Bilayers

Molecular dynamics simulations and experimental techniques have revealed that DAPC and similar phospholipids exist in multiple conformational states within a lipid bilayer. These can be broadly categorized based on the ordering and splaying of the acyl tails. The presence of other molecules, such as cholesterol, can significantly influence the conformational landscape of DAPC in a membrane.

Experimental Protocols for DAPC Characterization

Lipid Extraction and Purification

A common method for extracting lipids from biological samples is the Bligh and Dyer method, which uses a chloroform (B151607) and methanol (B129727) mixture to separate lipids from other cellular components.[9]

Protocol:

-

Homogenize the biological sample in a mixture of chloroform and methanol (1:2 v/v).

-

Add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the lipids.

-

Collect the lower phase and dry it under a stream of nitrogen.

-

The extracted lipids can be further purified using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of lipids in solution and in bilayers.[11][12][13] ¹H and ³¹P NMR are particularly informative for studying the head group conformation, while ²H NMR of deuterated lipids provides detailed information about the order and dynamics of the acyl chains.

Protocol for ¹H NMR of DAPC:

-

Dissolve the purified DAPC in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum on a high-field NMR spectrometer.

-

Analyze the chemical shifts and coupling constants of the protons in the glycerol backbone and head group to determine their relative orientations.[12]

X-ray Diffraction

X-ray diffraction of lipid bilayers provides information about the overall structure of the membrane, including its thickness and the packing of the lipid molecules.[14][15] For DAPC, X-ray diffraction has been used to study the structure of multilamellar vesicles and the formation of lipid domains.[16][17]

Protocol for X-ray Diffraction of DAPC Multilamellar Vesicles:

-

Hydrate a thin film of DAPC to form multilamellar vesicles.

-

Mount the sample in a temperature-controlled cell.

-

Expose the sample to a collimated X-ray beam.

-

Collect the diffraction pattern on a 2D detector.

-

Analyze the positions and intensities of the Bragg peaks to determine the lamellar repeat distance and the electron density profile of the bilayer.[17]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic view of the conformational dynamics of DAPC in a lipid bilayer.[18][19][20]

Workflow for MD Simulation of a DAPC Bilayer:

-

Construct an initial model of the DAPC bilayer, including water molecules and ions.

-

Select a force field (e.g., CHARMM, GROMOS) that accurately describes the interactions between the atoms.[20]

-

Perform an energy minimization of the system to remove any steric clashes.

-

Equilibrate the system at the desired temperature and pressure.

-

Run a production simulation for a sufficient length of time to sample the conformational space of the lipid.

-

Analyze the trajectory to calculate structural and dynamic properties, such as area per lipid, bilayer thickness, and order parameters.[19]

Visualizations

Experimental Workflow for Lipid Analysis

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | Vitaceae [vitaceae.org]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Dystrophin-associated protein complex - Wikipedia [en.wikipedia.org]

- 6. The Dystrophin Complex: structure, function and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Dystrophin Complex Controls BK Channel Localization and Muscle Activity in Caenorhabditis elegans | PLOS Genetics [journals.plos.org]

- 8. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | C48H96NO8P | CID 22880141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ANALYSIS OF LIPIDS [people.umass.edu]

- 11. Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy | Biblioteket Frederiksberg - fkb.dk [fkb.dk]

- 12. BJOC - Remarkable functions of sn-3 hydroxy and phosphocholine groups in 1,2-diacyl-sn-glycerolipids to induce clockwise (+)-helicity around the 1,2-diacyl moiety: Evidence from conformation analysis by 1H NMR spectroscopy [beilstein-journals.org]

- 13. mdpi.com [mdpi.com]

- 14. Structure of gel phase DMPC determined by X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hwhuang.rice.edu [hwhuang.rice.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 19. Molecular Dynamics Simulations of DPPC Bilayers Using “LIME,” a New Coarse-grained Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Dynamics Simulations of DOPC Lipid Bilayers: The Effect of Lennard-Jones Parameters of Hydrocarbon Chains - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Biosynthesis of Saturated Phosphatidylcholines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biosynthesis of saturated phosphatidylcholines (PCs), focusing on the core biochemical pathways, enzymatic reactions, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in lipid biochemistry, drug development professionals targeting lipid metabolism, and scientists interested in membrane biology.

Introduction to Saturated Phosphatidylcholine Biosynthesis

Phosphatidylcholines are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, playing crucial roles in membrane structure, cell signaling, and lipoprotein metabolism.[1] Saturated PCs, such as dipalmitoylphosphatidylcholine (DPPC), are particularly important as major components of pulmonary surfactant.[2] The primary route for the de novo synthesis of PCs in mammalian cells is the Kennedy pathway, also known as the CDP-choline pathway.[1][3] This pathway involves a series of three enzymatic reactions that convert choline (B1196258) into phosphatidylcholine. An alternative, though less predominant pathway in most cells, involves the methylation of phosphatidylethanolamine (B1630911) (PE).[4] This guide will focus on the in vitro reconstitution and analysis of the Kennedy pathway for the synthesis of saturated PCs.

The Kennedy Pathway for Saturated Phosphatidylcholine Biosynthesis

The Kennedy pathway is a three-step enzymatic cascade localized in the cytoplasm and the endoplasmic reticulum/Golgi apparatus.[1][5] The pathway utilizes choline, ATP, CTP, and diacylglycerol as primary substrates. For the synthesis of saturated PCs, the diacylglycerol molecule contains two saturated fatty acid chains.

The three key enzymes in this pathway are:

-

Choline Kinase (CK)

-

CTP:phosphocholine Cytidylyltransferase (CCT)

-

Diacylglycerol Cholinephosphotransferase (CPT)

Below is a diagram illustrating the sequential reactions of the Kennedy pathway.

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the enzymes of the Kennedy pathway, focusing on parameters relevant to the in vitro synthesis of saturated phosphatidylcholines.

Choline Kinase (CK)

Table 1: Kinetic Parameters of Choline Kinase

| Enzyme Source | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Required Cofactor | Reference |

| Saccharomyces cerevisiae (recombinant) | Choline | 0.27 mM | 138.7 µmol/min/mg | 9.5 | 30 | Mg2+ (10 mM) | [6] |

| Saccharomyces cerevisiae (recombinant) | ATP | 90 µM | 138.7 µmol/min/mg | 9.5 | 30 | Mg2+ (10 mM) | [6] |

| Rat Striata | MgATP | 340 µM | Not reported | Not reported | Not reported | Mg2+ | [7] |

| Human CKβ (recombinant) | Choline | 0.13 ± 0.02 mM | 1.13 ± 0.03 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |

| Human CKβ (recombinant, PKA phosphorylated) | Choline | 0.09 ± 0.01 mM | 1.83 ± 0.04 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |

| Human CKβ (recombinant) | ATP | 0.44 ± 0.05 mM | 1.25 ± 0.04 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |

| Human CKβ (recombinant, PKA phosphorylated) | ATP | 0.29 ± 0.03 mM | 1.79 ± 0.05 µmol/min/mg | Not reported | Not reported | Mg2+ | [8] |

CTP:phosphocholine Cytidylyltransferase (CCT)

Table 2: Kinetic Parameters of CTP:phosphocholine Cytidylyltransferase

| Enzyme Source | Substrate | Km | Vmax / kcat | Activator | Reference |

| Saccharomyces cerevisiae (recombinant) | Phosphocholine | 0.80 mM (with lipid) | kcat = 31.3 s-1 (with lipid) | Phosphatidylcholine:oleate vesicles (20 µM) | [9] |

| Saccharomyces cerevisiae (recombinant) | CTP | 1.4 mM (with lipid) | kcat = 31.3 s-1 (with lipid) | Phosphatidylcholine:oleate vesicles (20 µM) | [9] |

| Rat Liver (purified) | Phosphocholine | Similar to crude preps | 12,250 nmol/min/mg | Phosphatidylcholine-oleic acid vesicles (100 µM) | [10] |

| Rat Liver (purified) | CTP | Similar to crude preps | 12,250 nmol/min/mg | Phosphatidylcholine-oleic acid vesicles (100 µM) | [10] |

Diacylglycerol Cholinephosphotransferase (CPT)

Table 3: Kinetic Parameters of Diacylglycerol Cholinephosphotransferase with Saturated Substrates

| Enzyme Source | Substrate | Km | Vmax | Activator/Condition | Reference |

| Rat Lung Microsomes | Dipalmitoylglycerol | Not reported | 30 nmol/min/mg | Phosphatidylglycerol and Tween 20 | [11] |

| Pig Liver (partially purified) | Dioleoylglycerol | 1.54 mol% | 30 nmol/min/mg | Soja phosphatidylcholine | [3] |

| Mouse Liver Microsomes | 1,2-Dipalmitoyl-sn-glycerol | Preferred substrate | Not reported | Not reported | [12] |

| HEK293 cells (recombinant human CEPT1) | 18:1 DAG | Not reported | 21.4 ± 5.2 nmol/mg | Not reported | [13] |

| Xenopus laevis CHPT1 (recombinant) | CDP-choline | 18.0 ± 1.9 µM | 72.8 ± 1.7 nmol/min/mg | 1,2-sn-diacylglycerol (0.25 mM) |

Experimental Protocols

This section provides detailed methodologies for the in vitro assay of each key enzyme in the Kennedy pathway for saturated phosphatidylcholine synthesis. A general workflow for these experiments is depicted below.

Protocol for Choline Kinase (CK) Assay

This protocol is adapted from a radioactive assay method.

Materials:

-

Enzyme source (purified recombinant CK or cell lysate)

-

[14C]Choline

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 8.0-9.5)

-

Phosphocellulose paper discs

-

Scintillation cocktail and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and [14C]Choline.

-

Enzyme Addition: Initiate the reaction by adding the enzyme preparation to the reaction mixture.

-

Incubation: Incubate the reaction at 30-37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose paper disc.

-

Washing: Wash the phosphocellulose paper discs extensively with water to remove unreacted [14C]Choline. The product, [14C]phosphocholine, will bind to the paper.

-

Quantification: Place the dried paper discs in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific activity of the enzyme based on the amount of [14C]phosphocholine formed per unit time per amount of protein.

Protocol for CTP:phosphocholine Cytidylyltransferase (CCT) Assay

This protocol is based on a radioactive assay.

Materials:

-

Enzyme source (purified recombinant CCT or cell/nuclear extract)

-

[3H]Phosphocholine or [14C]Phosphocholine

-

CTP

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

Lipid activator (e.g., phosphatidylcholine:oleate vesicles)

-

Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

Developing solvent (e.g., chloroform:methanol (B129727):acetic acid:water)

-

Scintillation counter

Procedure:

-

Activator Preparation: If required, prepare lipid activator vesicles by sonication or extrusion.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl2, CTP, [3H]phosphocholine, and the lipid activator.

-

Enzyme Addition: Start the reaction by adding the CCT enzyme preparation.

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-60 minutes).

-

Reaction Termination: Terminate the reaction by adding methanol or another quenching agent.

-

Separation: Spot the reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product, [3H]CDP-choline, from the substrate, [3H]phosphocholine.

-

Quantification: Scrape the silica corresponding to the CDP-choline spot into a scintillation vial, add scintillation cocktail, and count the radioactivity.

-

Calculation: Determine the amount of product formed and calculate the enzyme's specific activity.

Protocol for Diacylglycerol Cholinephosphotransferase (CPT) Assay

This protocol is for measuring the synthesis of saturated PC using a saturated diacylglycerol substrate.

Materials:

-

Enzyme source (microsomal preparations or cell lysates)

-

[14C]CDP-choline

-

Saturated diacylglycerol (e.g., dipalmitoylglycerol)

-

Dispersing agent (e.g., Tween-20 or phosphatidylglycerol)

-

Tris-HCl buffer (pH 8.0)

-

MgCl2

-

TLC plates and developing solvent

-

Scintillation counter

Procedure:

-

Substrate Preparation: Prepare a stable aqueous dispersion of the saturated diacylglycerol by sonication with a dispersing agent like Tween-20 or phosphatidylglycerol.[11] Heating may be required for saturated diacylglycerols.[11]

-

Reaction Mixture Preparation: Combine Tris-HCl buffer, MgCl2, [14C]CDP-choline, and the dispersed saturated diacylglycerol substrate in a reaction tube.

-

Enzyme Addition: Initiate the reaction by adding the microsomal preparation or cell lysate containing CPT.

-

Incubation: Incubate the mixture at 37°C for a suitable time (e.g., 30-120 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a modified Bligh-Dyer method.

-

Product Separation: Separate the synthesized [14C]phosphatidylcholine from the unreacted [14C]CDP-choline and other potential byproducts by TLC.

-

Quantification: Visualize the PC spot (e.g., with iodine vapor), scrape the corresponding silica, and quantify the radioactivity by liquid scintillation counting.

-

Calculation: Calculate the specific activity based on the amount of [14C]PC synthesized.

Conclusion

This technical guide provides a foundational understanding of the in vitro biosynthesis of saturated phosphatidylcholines via the Kennedy pathway. The provided quantitative data and detailed experimental protocols offer a starting point for researchers to design and execute experiments in this area. Further optimization of assay conditions may be necessary depending on the specific enzyme source and substrates used. The ability to reconstitute and analyze this crucial metabolic pathway in vitro is essential for advancing our knowledge of lipid metabolism and for the development of novel therapeutics targeting these processes.

References

- 1. Kinetic mechanism of choline kinase from rat striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol cholinephosphotransferase - Wikipedia [en.wikipedia.org]

- 3. sn-1,2-diacylglycerol cholinephosphotransferase from pig liver: mixed micellar assay and kinetic analysis of the partially pure enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression, purification, and characterization of choline kinase, product of the CKI gene from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine inhibits choline kinase activity and decreases the phosphorylation of choline in striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of Human Choline Kinase Beta by Protein Kinase A: Its Impact on Activity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The purification and characterization of CTP:phosphorylcholine cytidylyltransferase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinephosphotransferase in rat lung. The in vitro synthesis of dipalmitoylphosphatidylcholine from dipalmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic selectivity of cholinephosphotransferase in mouse liver: the Km for CDP-choline depends on diacylglycerol structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential contributions of choline phosphotransferases CPT1 and CEPT1 to the biosynthesis of choline phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of a eukaryotic cholinephosphotransferase-1 reveals mechanisms of substrate recognition and catalysis - PMC [pmc.ncbi.nlm.nih.gov]

interaction of cholesterol with Diarachidoyl phosphatidylcholine membranes

An In-depth Technical Guide to the Interaction of Cholesterol with Diarachidoylphosphatidylcholine (DAPC) Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol is a critical modulator of cell membrane properties, and its interaction with phospholipids (B1166683) is fundamental to membrane structure, fluidity, and function. While the effects of cholesterol on saturated and monounsaturated phosphatidylcholines like Dipalmitoylphosphatidylcholine (DPPC) and 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) are well-documented, its interaction with polyunsaturated phospholipids such as Diarachidoylphosphatidylcholine (DAPC) is less characterized and exhibits distinct behaviors. This guide provides a comprehensive overview of the core principles governing cholesterol-phosphatidylcholine interactions, with a specific focus on the unique characteristics observed in DAPC membranes. We synthesize quantitative data from molecular dynamics simulations and experimental studies, detail key experimental protocols, and present logical and experimental workflows through diagrams to offer a thorough resource for researchers in biophysics and drug development.

Introduction: The Role of Cholesterol in Phosphatidylcholine Membranes

Cholesterol is an essential lipid in eukaryotic cell membranes, known for its ability to modulate the physical properties of the lipid bilayer.[1][2] Its rigid, planar steroid ring structure and single hydroxyl headgroup allow it to intercalate between phospholipid molecules, profoundly influencing membrane fluidity, thickness, order, and mechanical strength.[2][3] The nature of this interaction is highly dependent on the structure of the neighboring phospholipids, particularly the saturation of their acyl chains.[4]

In bilayers composed of saturated phospholipids like DPPC, cholesterol famously induces the liquid-ordered (Lo) phase.[5][6] This phase is characterized by the high conformational order of a gel (Lβ) phase and the high lateral mobility of a liquid-disordered (Ld) phase.[5][7] This "condensing effect" reduces the area per lipid, increases bilayer thickness, and enhances mechanical rigidity.[2][7][8] However, as the degree of unsaturation in the phospholipid tails increases, cholesterol's influence wanes, a phenomenon starkly illustrated by its interaction with the highly polyunsaturated DAPC.

Quantitative Analysis of Cholesterol's Influence on Membrane Properties

The impact of cholesterol on membrane mechanics varies significantly with the degree of unsaturation of the phospholipid acyl chains. Coarse-grained molecular dynamics simulations have shown that while cholesterol strengthens saturated and monounsaturated PC bilayers, its effect on polyunsaturated DAPC bilayers is negligible.[9]

Table 1: Effect of Cholesterol Concentration on the Rupture Tension of Various Phosphatidylcholine Bilayers

| Phospholipid | Degree of Unsaturation | Cholesterol Concentration (mol %) | Rupture Tension (mN/m) | Change in Strength |

|---|---|---|---|---|

| DPPC (di-16:0) | Saturated | 0% | 68.9 | - |

| 23% | 110.0 | Strengthened[9] | ||

| 29% | 69.8 | Weakened[9] | ||

| DIPC (di-18:1) | Monounsaturated | 0% | 65.8 | - |

| 20% | 93.9 | Strengthened[9] | ||

| DAPC (di-20:4) | Polyunsaturated | 0% - 50% | ~ Constant | Negligible Change[9] |

Source: Data from coarse-grained molecular dynamics simulations.[9]

This non-monotonic effect on saturated lipids, where an optimal cholesterol concentration provides maximum strength, contrasts sharply with the indifference of the DAPC bilayer.[9] This suggests that the high degree of kinking and disorder in DAPC's polyunsaturated chains prevents the effective ordering and packing interactions that cholesterol typically imposes.[9]

Cholesterol Orientation: A Key Difference in DAPC Membranes

A pivotal distinction in the cholesterol-DAPC interaction lies in the orientation of the cholesterol molecule within the bilayer. In saturated PC membranes, cholesterol adopts an "upright" orientation, with its hydroxyl headgroup near the lipid-water interface.[10] However, studies using neutron diffraction have demonstrated that in bilayers rich in polyunsaturated fatty acids (PUFAs) like DAPC, cholesterol preferentially sequesters in the middle of the bilayer, adopting a "flat" orientation parallel to the membrane surface.[10]

This altered orientation is attributed to cholesterol's aversion for the disordered PUFA chains and its affinity for saturated chains.[10] Remarkably, doping a DAPC bilayer with as little as 5 mol% of a saturated lipid like DMPC is sufficient to cause cholesterol to revert to its conventional upright orientation, highlighting the delicate balance of intermolecular forces that dictate membrane organization.[10] This suggests that cholesterol's function can be localized and modulated by the immediate lipid microenvironment, a key concept in the formation of lipid rafts.

Caption: Unsaturation's impact on cholesterol's mechanical effect.

Caption: Cholesterol orientation in saturated vs. polyunsaturated bilayers.

Experimental Protocols

Understanding the nuanced interactions between cholesterol and DAPC requires sophisticated biophysical techniques. Molecular dynamics simulations have been particularly insightful.

Coarse-Grained Molecular Dynamics (CGMD) Simulation

CGMD simulations are a powerful tool for studying large-scale membrane phenomena over long timescales, which are often inaccessible to fully atomistic simulations.[9]

Objective: To determine the effect of varying cholesterol concentrations on the mechanical properties (e.g., rupture tension) of a DAPC bilayer.

Methodology:

-

System Setup:

-

Construct a DAPC bilayer using a coarse-grained model (e.g., MARTINI force field). DAPC molecules are represented by a reduced number of particles ("beads").

-

Hydrate the bilayer with coarse-grained water particles.

-

Randomly replace a specified percentage of DAPC molecules (e.g., 0%, 10%, 20%, 30%, 40%, 50%) with coarse-grained cholesterol models.

-

-

Equilibration:

-

Perform an initial energy minimization to remove unfavorable contacts.

-

Run a short NVT (constant number of particles, volume, and temperature) simulation to allow the system to reach the target temperature.

-

Run a longer NPT (constant number of particles, pressure, and temperature) simulation (typically several hundred nanoseconds) to allow the bilayer to fully equilibrate, ensuring stable area per lipid and bilayer thickness.

-

-

Production Run & Analysis:

-

Apply a constant surface tension to the equilibrated bilayer in the plane of the membrane (xy-plane) while allowing the simulation box to deform.

-

Gradually increase the applied surface tension over the course of the simulation.

-

Monitor the simulation for the formation of a water pore, which signifies membrane rupture. The surface tension at which this occurs is the rupture tension.

-

Analyze trajectories to calculate structural properties like area per lipid, bilayer thickness, and lipid order parameters as a function of cholesterol concentration.

-

Caption: A typical workflow for CGMD simulations.

Other Key Experimental Techniques

-